molecular formula C10H14N2O3 B2951140 Methyl 2-[3-oxo-1-(prop-2-yn-1-yl)piperazin-2-yl]acetate CAS No. 1252054-41-3

Methyl 2-[3-oxo-1-(prop-2-yn-1-yl)piperazin-2-yl]acetate

Cat. No.: B2951140
CAS No.: 1252054-41-3
M. Wt: 210.233
InChI Key: KPGRWUCGSCEPAD-UHFFFAOYSA-N
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Description

Methyl 2-[3-oxo-1-(prop-2-yn-1-yl)piperazin-2-yl]acetate is an organic compound that features a piperazine ring substituted with a prop-2-yn-1-yl group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3-oxo-1-(prop-2-yn-1-yl)piperazin-2-yl]acetate typically involves the reaction of piperazine derivatives with propargyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or toluene, with a base like potassium carbonate to facilitate the alkylation process . The resulting intermediate is then subjected to esterification using methanol and an acid catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-oxo-1-(prop-2-yn-1-yl)piperazin-2-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride to reduce the ester group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[3-oxo-1-(prop-2-yn-1-yl)piperazin-2-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[3-oxo-1-(prop-2-yn-1-yl)piperazin-2-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[3-oxo-1-(prop-2-yn-1-yl)piperazin-2-yl]acetate is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

methyl 2-(3-oxo-1-prop-2-ynylpiperazin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-3-5-12-6-4-11-10(14)8(12)7-9(13)15-2/h1,8H,4-7H2,2H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGRWUCGSCEPAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C(=O)NCCN1CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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